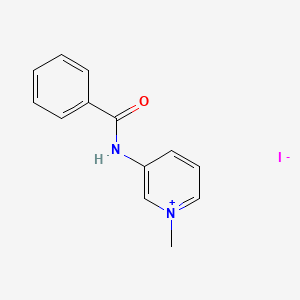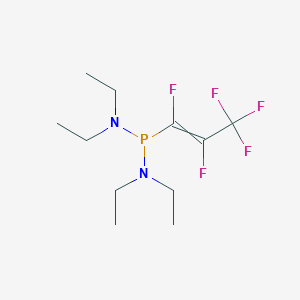
(Z)-N,N,N',N'-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine is a specialized organophosphorus compound characterized by its unique structure, which includes a perfluoroprop-1-enyl group
准备方法
The synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine typically involves the reaction of tetraethylphosphorodiamidic chloride with perfluoroprop-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired (Z)-isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perfluoroprop-1-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers with unique properties.
作用机制
The mechanism by which (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and context.
相似化合物的比较
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine can be compared with other organophosphorus compounds, such as:
Triphenylphosphine: Unlike (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine, triphenylphosphine lacks the perfluoroprop-1-enyl group, resulting in different chemical properties and reactivity.
Tetraethylphosphorodiamidic chloride: This compound is a precursor in the synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine and has different applications and reactivity profiles.
属性
分子式 |
C11H20F5N2P |
|---|---|
分子量 |
306.26 g/mol |
IUPAC 名称 |
N-[diethylamino(1,2,3,3,3-pentafluoroprop-1-enyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3 |
InChI 键 |
RJNBNALTXLLOPS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



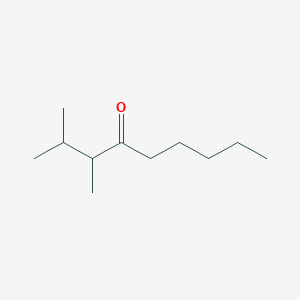
![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
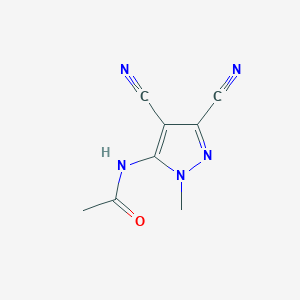
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
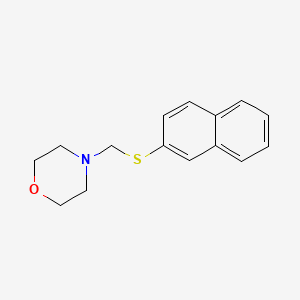

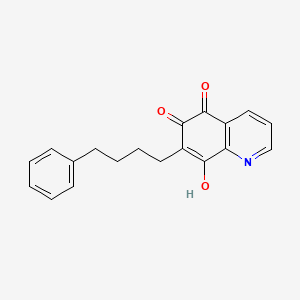
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
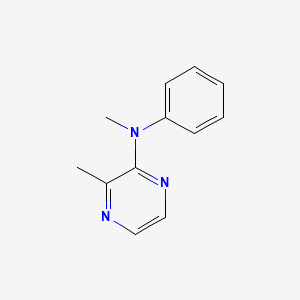
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
